molecular formula C9H9BrF3N B1516882 (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1259904-38-5

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B1516882
CAS No.: 1259904-38-5
M. Wt: 268.07 g/mol
InChI Key: XFQGIGAQJPNZSL-MRVPVSSYSA-N
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Description

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine: is a chemical compound characterized by a bromophenyl group attached to a trifluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution: Starting with 4-bromophenol, reacting it with trifluoromethyl chloride in the presence of a strong base like potassium carbonate.

  • Reductive Amination: Reacting 4-bromobenzaldehyde with trifluoromethylamine hydrochloride in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: 4-bromophenyl-3,3,3-trifluoropropanoic acid.

  • Reduction: (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropylamine.

  • Substitution: 4-bromophenyl-3,3,3-trifluoropropanol or 4-bromophenyl-3,3,3-trifluoropropylamine.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine: can be compared with other similar compounds, such as:

  • 4-Bromophenyl-3,3,3-trifluoropropanoic acid

  • 4-Bromophenyl-3,3,3-trifluoropropylamine

  • 4-Bromophenyl-3,3,3-trifluoropropanol

This compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGIGAQJPNZSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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